

Yadanzioside K: A Technical Guide to its Physicochemical Properties and Biological Significance

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Compound of Interest

Compound Name: **Yadanzioside K**

Cat. No.: **B1164462**

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Introduction

Yadanzioside K is a complex quassinoid glycoside isolated from the seeds of *Brucea javanica* (L.) Merr., a plant used in traditional Chinese medicine for treating ailments such as dysentery, malaria, and cancer. As a member of the quassinoid family, **Yadanzioside K** belongs to a class of bitter, degraded triterpenoids known for their significant biological activities, including potent antitumor and antimalarial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Yadanzioside K**, details the experimental methodologies for its characterization, and explores its biological context.

Physical and Chemical Properties of Yadanzioside K

The definitive physicochemical and spectral data for **Yadanzioside K** were established during its initial isolation and structure elucidation. While specific quantitative values for properties such as melting point and solubility are not widely reported in recent literature, the fundamental chemical identifiers have been determined.

Table 1: Physicochemical Properties of **Yadanzioside K**

Property	Value	Source/Reference
Molecular Formula	C ₃₆ H ₄₈ O ₁₈	[Sakaki et al., 1986]
Molecular Weight	768.76 g/mol	[Sakaki et al., 1986]
CAS Number	101559-98-2	[Commercial Suppliers]
Appearance	Amorphous Powder	[Sakaki et al., 1986]
Optical Rotation	[\alpha]D ²⁷ +26.4° (c 0.95, MeOH)	[Sakaki et al., 1986]
Solubility	Soluble in Methanol	[Sakaki et al., 1986]
Natural Source	Seeds of Brucea javanica (L.) Merr.	[Sakaki et al., 1986]

Table 2: Spectroscopic Data for **Yadanzioside K**

Spectroscopy	Key Data Points	Source/Reference
UV (MeOH)	λ _{max} (ε): 279 nm (7400)	[Sakaki et al., 1986]
IR (KBr)	v _{max} : 3450 (OH), 1735 (ester C=O), 1695 (α,β-unsaturated ketone C=O), 1650 cm ⁻¹ (C=C)	[Sakaki et al., 1986]
¹ H-NMR	Data available in primary literature	[Sakaki et al., 1986]
¹³ C-NMR	Data available in primary literature	[Sakaki et al., 1986]
Mass Spectrometry	FAB-MS (positive ion): m/z 791 (M+Na) ⁺ , 769 (M+H) ⁺	[Sakaki et al., 1986]

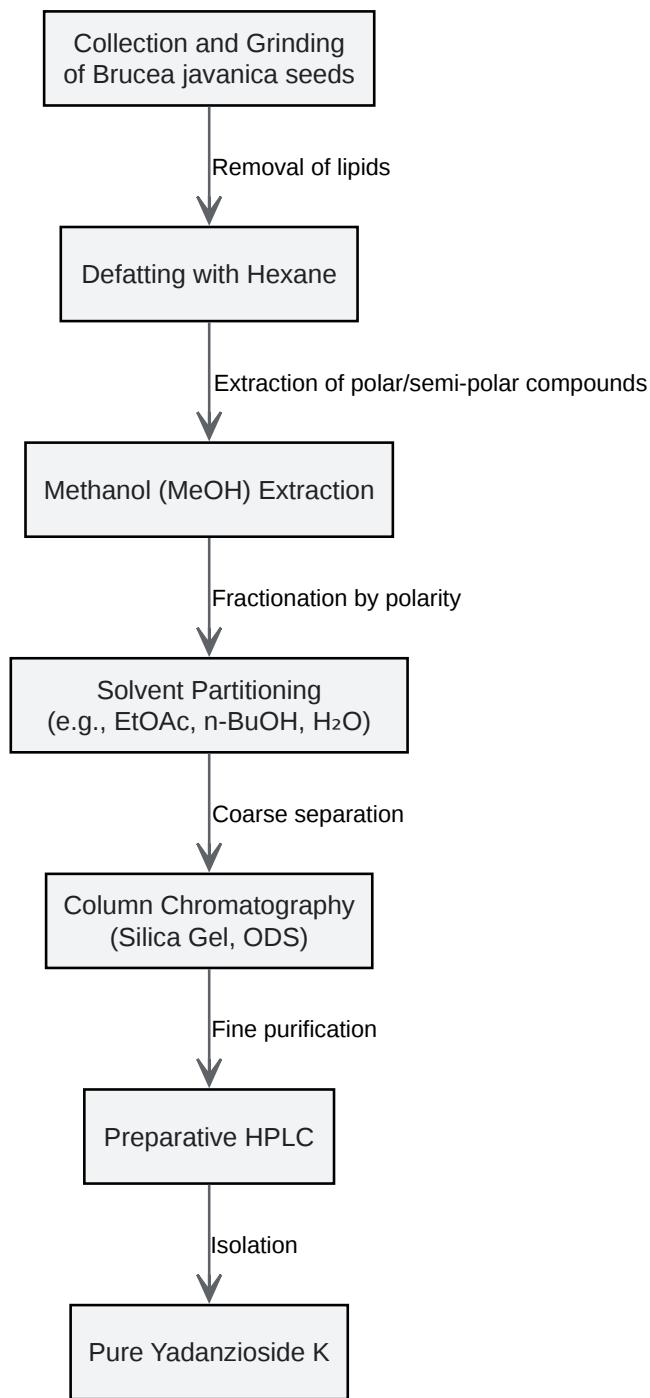
Experimental Protocols

The characterization of **Yadanzioside K** involves a multi-step process of isolation followed by rigorous structural elucidation using various spectroscopic and analytical techniques.

Isolation and Purification of Yadanzioside K

The general workflow for isolating **Yadanzioside K** from its natural source, the seeds of *Brucea javanica*, is a standard procedure for natural product chemistry.

General Workflow for Yadanzioside K Isolation

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Caption: General workflow for isolating **Yadanzioside K**.

Methodology:

- Extraction: The ground seeds of *Brucea javanica* are first defatted using a nonpolar solvent like hexane. The resulting residue is then extracted with methanol (MeOH).
- Fractionation: The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. Typically, this involves partitioning between ethyl acetate, n-butanol, and water. The quassinoid glycosides, including **Yadanzioside K**, tend to concentrate in the more polar n-butanol and water fractions.
- Chromatography: The active fractions are then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel.
- Purification: Final purification to yield pure **Yadanzioside K** is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The molecular structure of **Yadanzioside K** was determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound. For **Yadanzioside K**, this technique provided the molecular ion peaks that confirmed its molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of **Yadanzioside K** shows characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), ketone (C=O), and carbon-carbon double bonds (C=C).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR experiments are crucial for determining the precise connectivity and stereochemistry of the molecule.
 - $^1\text{H-NMR}$: Provides information about the number and environment of protons in the molecule.

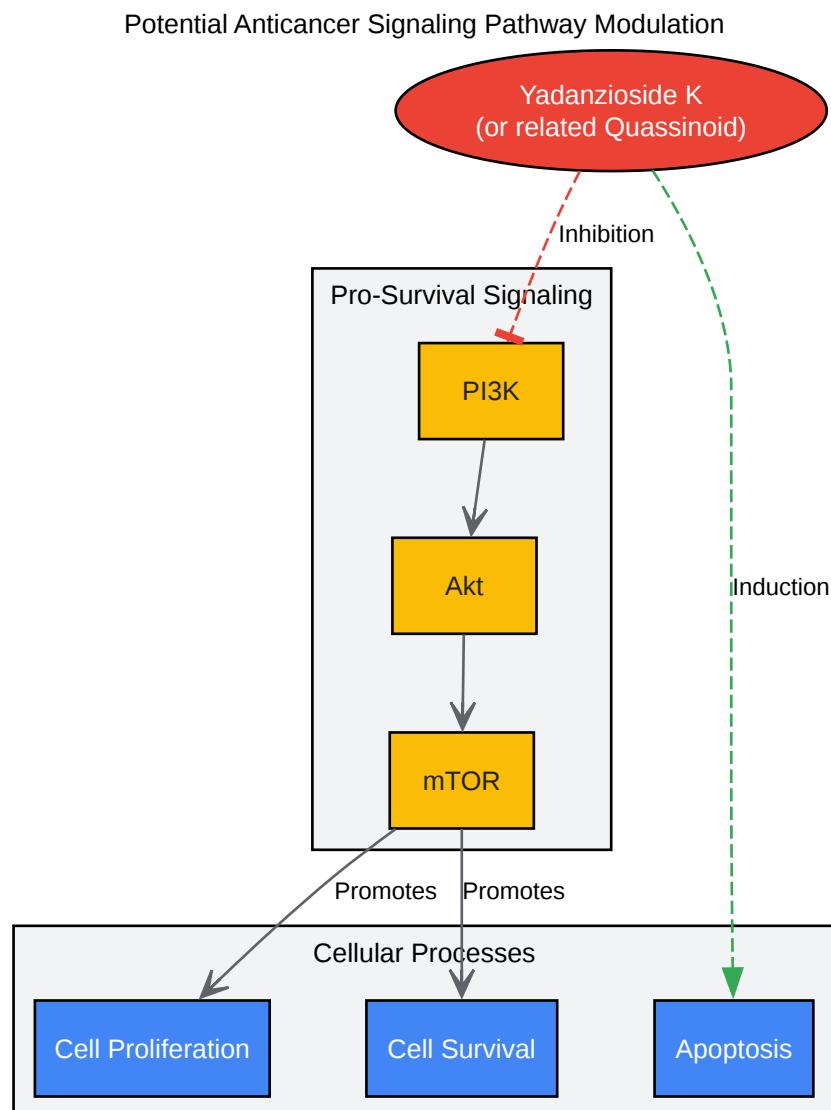
- ^{13}C -NMR: Reveals the number of carbon atoms and their chemical environment (e.g., carbonyls, alkenes, aliphatic carbons).
- 2D-NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Biological Activity and Signaling Pathways

Quassinooids isolated from *Brucea javanica* are well-documented for their potent biological activities, particularly their anticancer effects. While research on the specific molecular mechanisms of **Yadanzioside K** is limited, the activities of related compounds and extracts provide a strong indication of its potential therapeutic relevance.

Several quassinooid glycosides from *Brucea javanica* have demonstrated significant cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells.^[1] The aqueous extract of the plant has been shown to induce apoptosis (programmed cell death) in cancer cells and can target key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).^[2]

The anticancer activity of many natural products is often mediated through the modulation of critical cellular signaling pathways that control cell proliferation, survival, and death. While the specific pathways targeted by **Yadanzioside K** have not been elucidated, related compounds often interfere with pro-survival pathways that are commonly dysregulated in cancer.



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Caption: Hypothetical modulation of the PI3K/Akt pathway by quassinooids.

This diagram illustrates a common mechanism for anticancer compounds, where inhibition of a pro-survival pathway like PI3K/Akt/mTOR leads to decreased cell proliferation and survival, and an induction of apoptosis. Further research is required to confirm if **Yadanzioside K** acts through this or other signaling cascades.

Conclusion

Yadanzioside K is a structurally complex natural product with established chemical properties and significant, albeit not fully explored, biological potential. As a constituent of *Brucea javanica*, it is part of a family of quassinooids with demonstrated anticancer activity. This guide provides a foundational understanding of its physicochemical characteristics and the standard methodologies for its study. Future research focused on elucidating its specific molecular targets and signaling pathways will be critical for unlocking its full therapeutic potential in drug development.

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